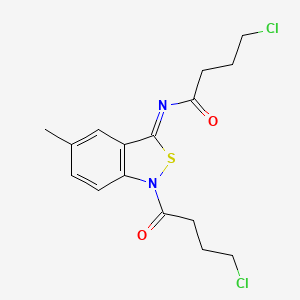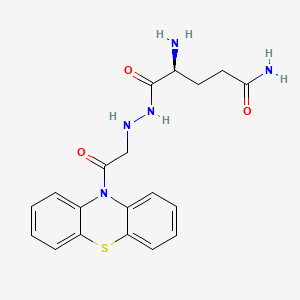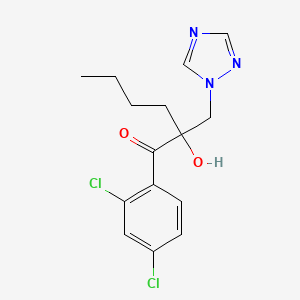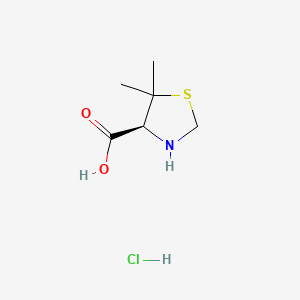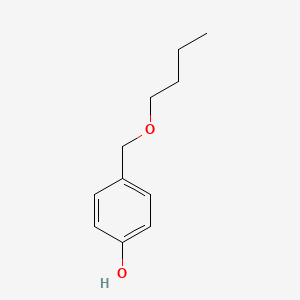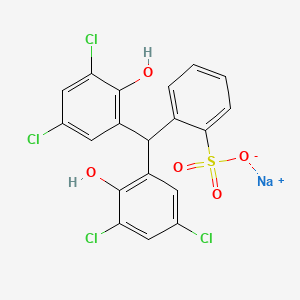
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its complex structure, which includes multiple chlorine and hydroxyl groups attached to a benzenesulphonate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with sodium benzenesulphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives with fewer chlorine atoms.
Substitution: Various substituted phenolic compounds.
Applications De Recherche Scientifique
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a chromogenic substrate in enzymatic assays, particularly for peroxidase activity.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of dyes and pigments, as well as in the production of certain polymers
Mécanisme D'action
The mechanism of action of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate involves its interaction with specific molecular targets. In enzymatic assays, it acts as a substrate for peroxidase, leading to the generation of a chromogenic product. This interaction is facilitated by the compound’s hydroxyl and chlorine groups, which enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
- Sodium 2,4-dichlorophenol
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
Uniqueness
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is unique due to its bisphenolic structure, which imparts distinct chemical and physical properties. This structure enhances its reactivity and makes it suitable for a wide range of applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
25942-40-9 |
|---|---|
Formule moléculaire |
C19H11Cl4NaO5S |
Poids moléculaire |
516.1 g/mol |
Nom IUPAC |
sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H12Cl4O5S.Na/c20-9-5-12(18(24)14(22)7-9)17(13-6-10(21)8-15(23)19(13)25)11-3-1-2-4-16(11)29(26,27)28;/h1-8,17,24-25H,(H,26,27,28);/q;+1/p-1 |
Clé InChI |
HNTNBFWCACDSSS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



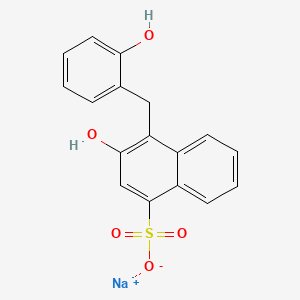
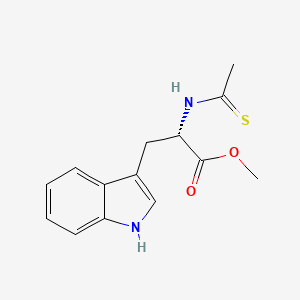



![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)

